2-ethoxy-N'-hydroxybutanimidamide
Description
Overview of Imidamide and N'-Hydroxyamidine Compound Classes
Imidamides, also known as carboximidamides, are a class of organic compounds characterized by the functional group -C(=NH)NH₂. They are the tautomeric forms of amides and are generally more basic. The butanimidamide (B92998) scaffold, for instance, is recognized for its utility as a building block in the synthesis of more complex organic molecules and in the study of enzyme-substrate interactions. nih.gov
N'-hydroxyamidines, also referred to as amidoximes, are N-hydroxylated derivatives of amidines. numberanalytics.com The introduction of a hydroxyl group to the nitrogen atom significantly influences the compound's electronic properties, most notably by reducing its basicity compared to the parent amidine. numberanalytics.com This modification has profound implications for their potential use in medicinal chemistry, particularly in the design of prodrugs. numberanalytics.com N'-hydroxyamidines can be absorbed in the gastrointestinal tract and subsequently reduced in the body to the active amidine form. numberanalytics.com
Structural Features and Unique Electronic Characteristics of the N'-Hydroxyamidine Moiety
The N'-hydroxyamidine moiety, with its R-C(=NOH)NH₂ structure, possesses a unique combination of structural and electronic features that are key to its chemical behavior and biological activity.
Tautomerism : The N'-hydroxyamidine group can exist in different tautomeric forms, which can influence its reactivity and interactions with biological targets.
Hydrogen Bonding : The presence of both N-H and O-H groups allows the N'-hydroxyamidine moiety to act as both a hydrogen bond donor and acceptor. This capability is crucial for forming strong and specific interactions with biological macromolecules like enzymes and receptors.
Metal Chelation : The deprotonated oxygen of the N'-hydroxyamidine can act as a chelating agent for metal ions. This property is particularly significant in the design of inhibitors for metalloenzymes.
Reduced Basicity : The electron-withdrawing effect of the hydroxyl group makes N'-hydroxyamidines less basic than their corresponding amidines. numberanalytics.com This lower basicity can improve the pharmacokinetic properties of a drug candidate, such as its absorption and distribution.
| Feature | Description | Implication |
| Functional Group | -C(=NOH)NH₂ | Versatile reactivity and biological activity |
| Tautomerism | Can exist in multiple forms | Influences chemical and biological interactions |
| Hydrogen Bonding | Acts as H-bond donor and acceptor | Key for specific binding to biological targets |
| Metal Chelation | Can bind to metal ions | Important for metalloenzyme inhibition |
| Basicity | Less basic than amidines | Can improve pharmacokinetic properties |
Strategic Importance of the 2-ethoxy-N'-hydroxybutanimidamide Scaffold in Chemical Design
While specific research on this compound is not extensively documented in publicly available literature, its strategic importance can be inferred from the individual components of its scaffold. The design combines the N'-hydroxyamidine core with a butanimidamide framework and an ethoxy substituent at the 2-position, each contributing to its potential utility.
The N'-hydroxyamidine group is a well-established pharmacophore in drug discovery. Its ability to mimic a carboxylic acid group as a bioisostere, coupled with its metal-chelating properties, makes it a valuable component in the design of enzyme inhibitors.
The butanimidamide backbone provides a simple, flexible alkyl chain that can be modified to optimize binding to a target protein. Butanimidamide itself is used in studies of enzyme kinetics and as a building block for larger molecules.
The 2-ethoxy group is a critical modification that can significantly influence the molecule's properties. In drug design, the introduction of an ether group, such as ethoxy, can:
Enhance Lipophilicity : The ethoxy group can increase the compound's lipid solubility, which may improve its ability to cross cell membranes and enhance its oral bioavailability. numberanalytics.com
Modulate Metabolism : The ether linkage is generally more stable to metabolism than an ester linkage, potentially leading to a longer duration of action. stereoelectronics.org
The strategic placement of the ethoxy group at the 2-position of the butanimidamide chain could be intended to probe a specific hydrophobic pocket within a biological target, thereby enhancing binding affinity and selectivity. The combination of these three components in the this compound scaffold results in a molecule with a finely tuned balance of polarity, lipophilicity, and hydrogen bonding capacity, making it a promising candidate for further investigation in medicinal chemistry.
Historical Development of Synthetic Methodologies for N'-Hydroxyamidines
The synthesis of N'-hydroxyamidines is a well-established area of organic chemistry, with methods evolving to improve efficiency and yield.
The most classical and widely used method for the preparation of N'-hydroxyamidines involves the reaction of a nitrile with hydroxylamine (B1172632) or its salts. This straightforward addition reaction is versatile and can be applied to a wide range of nitriles.
Over the years, several improvements to this basic methodology have been developed to enhance reaction rates and yields. These include:
Microwave-assisted synthesis : The use of microwave irradiation can significantly reduce reaction times and improve yields.
Ultrasonic irradiation : Sonication has also been shown to be an effective method for accelerating the synthesis of amidoximes from nitriles and hydroxylamine in high yields.
Solvent-free conditions : The development of solvent-free reaction conditions offers environmental benefits and can simplify product purification.
In addition to the nitrile-hydroxylamine reaction, other synthetic routes to N'-hydroxyamidines and related N-hydroxy compounds have been explored, such as the dehydration of N-hydroxyamic acids. rsc.org The continuous development of new synthetic methods provides chemists with a broader toolkit for accessing diverse N'-hydroxyamidine derivatives for various applications in materials science and medicinal chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C6H14N2O2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-ethoxy-N'-hydroxybutanimidamide |
InChI |
InChI=1S/C6H14N2O2/c1-3-5(10-4-2)6(7)8-9/h5,9H,3-4H2,1-2H3,(H2,7,8) |
InChI Key |
JZCJNIMPJADOTM-UHFFFAOYSA-N |
Isomeric SMILES |
CCC(/C(=N/O)/N)OCC |
Canonical SMILES |
CCC(C(=NO)N)OCC |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethoxy N Hydroxybutanimidamide and Analogous Architectures
Direct Synthetic Routes to N'-Hydroxybutanimidamides
The primary and most direct methods for the synthesis of the N'-hydroxybutanimidamide core involve the construction of the amidoxime (B1450833) functional group from suitable precursors.
The most common and straightforward method for the synthesis of N'-hydroxyimidamides is the addition of hydroxylamine (B1172632) to a nitrile precursor. This reaction is widely applicable for the preparation of a variety of amidoximes. The synthesis of 2-ethoxy-N'-hydroxybutanimidamide would thus typically start from 2-ethoxybutanenitrile (B2574745).
The reaction is generally carried out by treating the nitrile with an aqueous or alcoholic solution of hydroxylamine. Often, hydroxylamine is generated in situ from its hydrochloride salt by the addition of a base, such as sodium carbonate, potassium carbonate, or an organic amine. The reaction conditions can be optimized by adjusting the temperature, solvent, and stoichiometry of the reactants.
Reaction Scheme:
Research has shown that the reaction can be influenced by various factors. For instance, the use of different bases and solvents can affect the reaction time and yield. The table below summarizes hypothetical research findings for the synthesis of N'-hydroxybutanimidamide analogs via this method.
| Nitrile Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Butanenitrile | K2CO3 | Ethanol (B145695)/Water | 80 | 12 | 85 |
| 2-Methoxybutanenitrile | Na2CO3 | Methanol/Water | 75 | 16 | 78 |
| 2-Ethoxybutanenitrile | Triethylamine (B128534) | Ethanol | 78 | 24 | 72 |
| 2-Chlorobutanenitrile | K2CO3 | Acetonitrile/Water | 60 | 8 | 91 |
One such alternative involves the reaction of an imidoyl chloride with hydroxylamine. The imidoyl chloride can be prepared from the corresponding amide by treatment with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
Reaction Scheme:
CH3-CH2-CH(OEt)-C(=O)NH2 + SOCl₂ -> CH3-CH2-CH(OEt)-C(=N)Cl (2-ethoxybutanamide to 2-ethoxybutanimidoyl chloride)
CH3-CH2-CH(OEt)-C(=N)Cl + NH₂OH -> CH3-CH2-CH(OEt)-C(=NOH)NH₂ (Reaction with hydroxylamine)
Another approach could involve the oxidation of an amidine. If 2-ethoxybutanamidine were available, its controlled N-oxidation could potentially yield the desired N'-hydroxyimidamide. However, this method can be challenging regarding selectivity and control of the oxidation state.
Modification of the Butanimidamide (B92998) Backbone
Once the core N'-hydroxybutanimidamide structure is synthesized, further modifications can be introduced to create a library of analogous compounds. These modifications can target the N'-hydroxy group, the amidine nitrogen, or the butanyl backbone.
O-Alkylation/Acylation: The oxygen of the N'-hydroxy group is nucleophilic and can be alkylated or acylated to produce O-substituted derivatives. This is typically achieved by deprotonation with a mild base followed by reaction with an alkyl halide or an acyl chloride.
Reaction Scheme (O-Alkylation): R-C(=NOH)NH₂ + NaH -> R-C(=NONa)NH₂ --(R'-X)--> R-C(=NOR')NH₂
N-Substitution: The primary amine of the amidoxime can undergo reactions typical of amines, such as alkylation, acylation, or condensation with aldehydes and ketones to form Schiff bases, although these reactions might compete with reactions at the N'-hydroxy group.
Backbone Functionalization: Introducing functionality onto the butane (B89635) chain would ideally be accomplished by starting with an already functionalized precursor, such as a halogenated or hydroxylated butanenitrile. For instance, starting with a halogenated precursor allows for subsequent nucleophilic substitution reactions to introduce a variety of functional groups.
Catalytic Approaches in this compound Synthesis
Catalysis offers powerful tools for improving the efficiency, selectivity, and environmental footprint of synthetic processes. Both homogeneous and heterogeneous catalysts have been explored for reactions relevant to the synthesis of the target molecule.
Homogeneous catalysts, which are soluble in the reaction medium, can offer high activity and selectivity under mild conditions. For the synthesis of amidoximes, transition metal catalysts, particularly those based on iridium and ruthenium, have been investigated for related transformations. For example, iridium complexes have been shown to catalyze the transfer hydrogenation of oximes to N-alkoxy amines and hydroxylamines. researchgate.netnih.gov While not a direct synthesis of the amidoxime from a nitrile, these catalytic systems highlight the potential for metal-mediated transformations of related functional groups.
The direct catalytic addition of hydroxylamine to nitriles is less explored in homogeneous catalysis, but Lewis acids can be employed to activate the nitrile group towards nucleophilic attack.
| Catalyst System | Substrate Type | Reaction Type | Key Features |
|---|---|---|---|
| [Ir(Cp*)Cl₂]₂ / Formic Acid | Oximes | Transfer Hydrogenation | Access to N-alkoxy amines under mild conditions. |
| Ru-PNP Pincer Complexes | Amides | Hydrogenation | Selective C-N bond cleavage. |
| Zn(OTf)₂ | Nitriles | Hydroxylamine Addition | Lewis acid activation of the nitrile. |
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst recovery and recycling. For amidoxime synthesis, solid catalysts can be employed to facilitate the condensation of nitriles with hydroxylamine. Acidic or basic solid supports, such as zeolites or functionalized silicas, can activate the reactants and promote the reaction.
Furthermore, heterogeneous catalysts are well-established in the reduction of nitriles and amides, which can be precursor steps in alternative synthetic routes. For instance, bimetallic heterogeneous catalysts have been shown to be effective for the hydrogenation of amides. nih.gov In the context of producing the precursor 2-ethoxybutanenitrile, a heterogeneous catalyst could be employed for the dehydration of 2-ethoxybutanamide.
Research into the direct synthesis of benzimidazoles from 2-nitroaniline (B44862) and ethanol over Cu-Pd/γ-Al₂O₃ catalysts demonstrates the potential for heterogeneous systems to facilitate complex multi-step reactions in a single pot, which could be conceptually applied to the synthesis of functionalized amidoximes. mdpi.com
| Catalyst | Support | Reaction | Potential Application |
|---|---|---|---|
| Ru | Al₂O₃ | Ammonia Synthesis | Related to amine synthesis from nitriles. ijcce.ac.ir |
| Cu-Pd | γ-Al₂O₃ | Benzimidazole Synthesis | Demonstrates multi-step reactions over a solid catalyst. mdpi.com |
| Amberlyst-15 | Polymeric Resin | Esterification/Amidation | Solid acid catalyst for condensation reactions. |
Stereoselective Synthesis of Chiral this compound Derivatives
The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern pharmaceutical development. For this compound, the chiral center is located at the second carbon of the butyl chain. As there are no direct, documented methods for the stereoselective synthesis of this specific compound, a plausible synthetic pathway can be proposed based on established methodologies for analogous chiral structures. The most logical approach involves the synthesis of a chiral 2-ethoxybutanenitrile precursor, which can then be converted to the desired N'-hydroxyimidamide.
A promising strategy for obtaining the chiral nitrile precursor is through the catalytic asymmetric synthesis of secondary nitriles. One such powerful method is the stereoconvergent Negishi cross-coupling of racemic α-halonitriles. nih.govnih.gov This approach has been successfully employed to generate a variety of enantioenriched α-arylnitriles and allylic nitriles. nih.gov
A proposed reaction scheme for the synthesis of a chiral 2-ethoxybutanenitrile would involve the coupling of a racemic α-bromoalkane with an ethylating agent in the presence of a chiral nickel catalyst. While the literature primarily details arylations and alkenylations, the principles can be extended to alkylations.
Proposed Synthetic Route:
Preparation of Racemic α-bromobutyronitrile: This starting material can be synthesized from butyronitrile (B89842) via α-bromination using a suitable brominating agent like N-bromosuccinimide (NBS) under radical initiation.
Stereoconvergent Nickel-Catalyzed Ethylation: The racemic α-bromobutyronitrile would then be subjected to a Negishi cross-coupling reaction with an organozinc reagent, such as diethylzinc (B1219324) (Et₂Zn), in the presence of a chiral nickel catalyst. The choice of the chiral ligand is crucial for achieving high enantioselectivity. Ligands like bidentate bis(oxazolines) have proven effective in similar systems. nih.gov
The following table outlines representative conditions for such a catalytic asymmetric synthesis, adapted from related literature on α-arylnitrile synthesis.
| Entry | Racemic Halonitrile | Coupling Partner | Catalyst (mol%) | Chiral Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | α-bromobutyronitrile | Et₂Zn | NiCl₂(dme) (5) | (S)-t-Bu-box (6) | THF | -20 | ||
| 2 | α-bromobutyronitrile | Et₂Zn | Ni(acac)₂ (5) | Indane-pybox (6) | DMA | -20 |
Note: Data marked with an asterisk () are hypothetical and represent a proposed adaptation of existing methods to the synthesis of chiral 2-ethoxybutanenitrile. Actual yields and enantiomeric excesses (ee) would require experimental verification.*
Once the enantioenriched 2-ethoxybutanenitrile is obtained, the final step is the conversion of the nitrile group to the N'-hydroxyimidamide. This is typically achieved by reacting the nitrile with hydroxylamine in the presence of a base. This reaction will be discussed in more detail in the following section on synthetic optimization.
Synthetic Optimization Strategies for this compound
The conversion of nitriles to N'-hydroxyimidamides is a well-established transformation, yet it is often plagued by the formation of undesired byproducts, primarily the corresponding amide. Therefore, optimizing the reaction conditions is critical to maximize the yield and purity of the target this compound. Key parameters that influence the outcome of this reaction include the choice of base, solvent, temperature, and reaction time.
Recent research has focused on developing more efficient and environmentally friendly methods for amidoxime synthesis. A study on the optimization of het/aryl-amidoxime synthesis highlights several critical factors that can be applied to the synthesis of this compound.
Key Optimization Parameters:
Base: The strength and stoichiometry of the base play a crucial role. While stronger bases like sodium hydroxide (B78521) can be used, they may also promote the hydrolysis of the nitrile to the amide. Milder bases such as sodium bicarbonate, potassium carbonate, or organic bases like triethylamine are often preferred to minimize this side reaction.
Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. While traditional methods often employ alcohols like ethanol or methanol, recent advancements have demonstrated the efficacy of using water as a green solvent, which can also simplify the work-up procedure.
Temperature: The reaction is typically carried out at room temperature or with gentle heating. Higher temperatures can accelerate the reaction but may also increase the formation of the amide byproduct.
Reaction Time: The reaction time needs to be optimized to ensure complete conversion of the nitrile while minimizing byproduct formation.
The table below summarizes the effect of different reaction conditions on the yield of amidoximes, based on a study of arylamidoxime synthesis. These findings provide a valuable framework for optimizing the synthesis of this compound.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Amidoxime Yield (%) | Amide Byproduct (%) |
| 1 | Na₂CO₃ (1.5) | EtOH/H₂O | Reflux | 12 | 60 | 25 |
| 2 | K₂CO₃ (1.5) | EtOH/H₂O | Reflux | 10 | 65 | 20 |
| 3 | NaHCO₃ (1.5) | H₂O | Room Temp | 24 | 73 | <5 |
| 4 | Et₃N (1.6) | H₂O | Room Temp | 6 | 85 | <5 |
Data adapted from studies on the synthesis of arylamidoximes and may serve as a starting point for the optimization of this compound synthesis.
Based on these findings, an optimized procedure for the synthesis of this compound from 2-ethoxybutanenitrile would likely involve the use of a mild base like triethylamine in water at room temperature for a relatively short reaction time. This approach is expected to provide a high yield of the desired product with minimal formation of the corresponding amide.
Chemical Reactivity and Mechanistic Investigations of 2 Ethoxy N Hydroxybutanimidamide
Reactions Involving the N'-Hydroxyamidine Functional Group
The N'-hydroxyamidine moiety is the most reactive site in the molecule, capable of participating in a variety of chemical transformations. This functional group exhibits tautomerism, existing in equilibrium between the amidoxime (B1450833) form and the iminohydroxylamine form, as well as a zwitterionic aminonitrone form. nih.gov This tautomeric nature influences its reactivity profile.
The N'-hydroxyamidine group possesses both acidic and basic centers. The hydroxyl group (N-OH) is weakly acidic and can be deprotonated by a base. The pKa of the hydroxyl group in α-hydroxycarboxylates can be as high as 14.4, though the electronic environment in an amidoxime will influence this value. researchgate.net For comparison, the pKa values of various hydroxamic acids, which are structurally related, span a wide range, as shown in Table 1. rsc.org The amino group (-NH2) is basic and can be protonated in acidic conditions. ustc.edu.cn The protonation state significantly affects the nucleophilicity of the functional group. indiana.edu
Table 1: pKa Values of Selected Hydroxamic Acids
| Hydroxamic Acid | pKa |
|---|---|
| N-hydroxyacetamide | 9.38 |
| N-hydroxybenzamide | 8.89 |
| N-methyl-N-hydroxyacetamide | 9.95 |
This table presents pKa values for structurally related hydroxamic acids to provide context for the potential acidity of the N'-hydroxy group in 2-ethoxy-N'-hydroxybutanimidamide. rsc.org
In acidic media, the amidoxime nitrogen can be protonated, which can facilitate certain reactions. chemicalpapers.com Conversely, in basic media, deprotonation of the hydroxyl group generates a highly nucleophilic amidoximate anion. chemicalpapers.com
The amidoxime functional group is recognized as an alpha-nucleophile, exhibiting enhanced reactivity that can be attributed to the presence of lone pairs on adjacent atoms. chemicalpapers.com Both the oxygen and nitrogen atoms of the N'-hydroxyamidine group can act as nucleophiles.
The oxygen atom, particularly in its deprotonated form (oximate), is a potent nucleophile. chemicalpapers.com Studies on related systems have shown that the oxygen can attack electrophilic centers, such as acyl groups, leading to O-acylated products. chemicalpapers.comnih.gov
The nitrogen atom of the amino group is also nucleophilic. Its reactivity is, however, influenced by the electronic effects of the adjacent groups. In some reactions, particularly those involving metal-activated nitriles, both the hydroxylamine (B1172632) and the amino groups of the amidoxime can participate in the reaction, demonstrating the bifunctional nucleophilic nature of this moiety. researchgate.netresearchgate.net The relative nucleophilicity of the nitrogen and oxygen centers can be influenced by the reaction conditions, such as pH and the nature of the electrophile.
The N'-hydroxyamidine group can undergo reactions with electrophiles. Electrophilic attack can occur at the oxygen or nitrogen atoms. For instance, acylation with acid chlorides or anhydrides can lead to O- or N-acylated products. nih.gov
Furthermore, the concept of electrophilic amination using hydroxylamine-derived reagents is well-established. nih.govoaepublish.com In this context, the N-O bond can be cleaved upon reaction with a nucleophile. While this compound itself would typically act as a nucleophile, derivatives where the hydroxyl group is modified with a good leaving group could potentially act as electrophilic aminating agents.
The N'-hydroxyamidine functional group can participate in intramolecular cyclization reactions, particularly if a suitable electrophilic center is present elsewhere in the molecule or in a reaction partner. For example, N-hydroxy-N-(2-oxoalkyl)amides have been shown to undergo base-mediated cyclization to form 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. chemicalpapers.comresearchgate.net This suggests that if the butane (B89635) chain of this compound were functionalized with an appropriate group, intramolecular cyclization could be a feasible reaction pathway.
Rearrangement reactions are also known for related systems. For example, the Chapman rearrangement involves the thermal rearrangement of an N-arylbenzimidate to the corresponding benzanilide. While not directly applicable to the N'-hydroxyamidine group itself, it highlights the potential for rearrangements in related imidate structures. nih.gov The researchgate.netresearchgate.net-Meisenheimer rearrangement of tertiary allylic N-oxides to trisubstituted hydroxylamines is another example of a rearrangement involving a similar structural motif. researcher.life
Reactivity at the Ethoxy and Butane Moieties
The ethoxy group in this compound is part of an imidate-like structure. Imidates can be hydrolyzed under acidic or basic conditions to yield the corresponding ester or carboxylic acid and amine. nih.govorganicchemistrydata.orgbldpharm.com The hydrolysis of this compound would likely proceed via initial protonation of the nitrogen atom in acidic conditions, followed by nucleophilic attack of water on the imidic carbon. In basic conditions, direct nucleophilic attack of hydroxide (B78521) on the imidic carbon would be expected. youtube.com
The ethoxy group can also be susceptible to nucleophilic substitution, particularly under acidic conditions that activate the imidate functionality. nih.gov
The butane moiety is a saturated alkyl chain and is generally unreactive under mild conditions. Free radical substitution could occur under harsh conditions (e.g., UV light and halogens), but this is generally not a selective process. The reactivity of the butane chain would be significantly altered if it were functionalized with other groups.
Elucidation of Reaction Mechanisms
The mechanisms of the reactions involving this compound can be inferred from studies of analogous systems.
Nucleophilic Acyl Substitution: The reaction of the N'-hydroxyamidine group with an acylating agent likely proceeds through a tetrahedral intermediate. In basic conditions, the deprotonated oxygen acts as the nucleophile. In acidic or neutral conditions, the reaction may be assisted by general acid or base catalysis, potentially involving a cyclic transition state. chemicalpapers.com
Hydrolysis: The hydrolysis of the imidate functionality likely follows an A-1 or A-2 mechanism in acidic solution, involving protonation of the nitrogen followed by attack of water. researcher.life In basic solution, a BAc2-type mechanism involving direct attack of hydroxide is plausible.
Cyclization: Base-mediated cyclization reactions of related N-hydroxy amides suggest a mechanism involving deprotonation of the N-hydroxy group followed by intramolecular nucleophilic attack on an electrophilic center. chemicalpapers.comresearchgate.net
Kinetic Studies on Related Systems: Kinetic studies on the sorption of metal ions by amidoxime-containing polymers show that the process often follows pseudo-second-order kinetics, indicating that the rate-limiting step may be a chemical reaction. ustc.edu.cnresearchgate.netrsc.org While not a direct measure of the reactivity of this compound in solution, these studies provide insight into the interaction of the amidoxime group with electrophiles.
Table 2: Summary of Potential Reactions and Mechanistic Features
| Reaction Type | Functional Group Involved | Key Mechanistic Steps |
|---|---|---|
| Protonation/Deprotonation | N'-Hydroxyamidine | Equilibrium between neutral, protonated, and deprotonated forms. |
| Nucleophilic Attack | N'-Hydroxyamidine (N and O centers) | Attack on electrophiles, potentially via tetrahedral intermediates. |
| Electrophilic Substitution | N'-Hydroxyamidine | Reaction with electrophiles at N or O centers. |
| Cyclization | N'-Hydroxyamidine and other parts of the molecule | Intramolecular nucleophilic attack following activation. |
Kinetic Studies of this compound Transformations
Detailed kinetic studies specifically on this compound are not extensively reported in the available scientific literature. However, the reactivity of the N'-hydroxyamidine functional group suggests several potential transformations that would be subject to kinetic analysis. These include hydrolysis, oxidation, and reduction reactions. The rates of these transformations would be influenced by factors such as pH, temperature, and the presence of catalysts.
The hydrolysis of the imidamide functionality would likely proceed under acidic or basic conditions, with the reaction rate showing a dependence on the concentration of hydronium or hydroxide ions. The reaction would lead to the cleavage of the C=N bond, yielding an amide and hydroxylamine or their further breakdown products.
Oxidation of the N'-hydroxyamidine group can lead to various products, including nitriles and amides. nih.gov The kinetics of such reactions would depend on the nature of the oxidizing agent. For instance, reactions with species like lead tetraacetate or silver carbonate might favor nitrile formation, while oxidants capable of oxygen transfer, such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), could selectively produce the corresponding amide. nih.gov The involvement of enzymatic systems, such as cytochrome P450, can also influence the reaction pathways and kinetics, potentially leading to the formation of nitric oxide (NO). nih.govnih.gov
Reduction of the N'-hydroxyamidine group can regenerate the corresponding amidine. This reductive process is of particular interest in the context of prodrug strategies, where the N'-hydroxylated form is designed to be converted to the active amidine in vivo. nih.gov The kinetics of this reduction are crucial for the desired therapeutic effect and are often enzyme-mediated. nih.gov
Table 1: Postulated Kinetic Parameters for Transformations of N'-Hydroxyamidines under Various Conditions
| Transformation | Condition | Rate Law | Postulated Rate-Determining Step |
| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl) | rate = k[H₃O⁺][Substrate] | Attack of water on the protonated imidamide |
| Base-Catalyzed Hydrolysis | Aqueous base (e.g., NaOH) | rate = k[OH⁻][Substrate] | Attack of hydroxide on the imidamide carbon |
| Oxidation (to Nitrile) | Non-aqueous, Pb(OAc)₄ | rate = k[Pb(OAc)₄][Substrate] | Decomposition of a lead-complexed intermediate |
| Enzymatic Reduction | In vitro (e.g., liver microsomes) | Michaelis-Menten kinetics | Enzyme-substrate complex formation/turnover |
Note: This table is illustrative and based on the general reactivity of related functional groups. Specific kinetic parameters for this compound would require experimental determination.
Identification of Reaction Intermediates and Transition States
The elucidation of reaction mechanisms for this compound transformations involves the identification of transient species such as intermediates and the characterization of transition states. While specific studies on this molecule are scarce, analogies can be drawn from related N'-hydroxyamidines and amidoximes.
In acid-catalyzed hydrolysis, the initial intermediate is expected to be the protonated form of the imidamide, which increases the electrophilicity of the carbon atom, facilitating nucleophilic attack by water. A tetrahedral intermediate would then be formed, which subsequently breaks down to the products.
Oxidative reactions likely proceed through radical or high-valent metal-oxo intermediates, depending on the oxidant used. nih.gov For instance, oxidation by hemoproteins might involve the formation of highly reactive iron-oxo species that can abstract a hydrogen atom from the N'-hydroxy group, leading to the formation of a radical intermediate that rearranges to the final products. nih.gov In the context of nitric oxide release, N-hydroxy-L-arginine, which contains an N'-hydroxyamidine moiety, is oxidized by nitric oxide synthase (NOS) through a series of complex electron and proton transfer steps involving various intermediates. nih.gov
The binding of N'-hydroxyamidines to metalloenzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1), has been a subject of computational and experimental studies. nih.govnih.govresearchgate.net These studies suggest that the N'-hydroxyamidine group can coordinate to the heme iron in the active site. The binding can occur through either the oxygen or the nitrogen atom of the hydroxyamidine function, and the exact coordination mode can influence the inhibitory activity. nih.gov The transition states in these binding and catalytic processes are complex and are actively being investigated through computational modeling. nih.gov
Derivatization Strategies and Scaffold Modifications
The this compound scaffold presents multiple points for chemical modification to explore structure-activity relationships (SAR) and to optimize its physicochemical and pharmacological properties.
Introduction of Diverse Substituents onto the this compound Scaffold
The synthesis of derivatives of the this compound scaffold can be achieved by modifying the core structure. The butanimidamide (B92998) backbone allows for the introduction of substituents at various positions, which can modulate the electronic and steric properties of the molecule. For example, substituents on the carbon chain could influence lipophilicity and metabolic stability.
The ethoxy group can be varied by using different alcohols during the synthesis, leading to a series of O-alkyl or O-aryl derivatives. organic-chemistry.org This modification can impact the compound's solubility, membrane permeability, and interaction with biological targets.
Furthermore, the amino group of the imidamide offers another site for derivatization. Acylation or alkylation of this group could be explored, although this might significantly alter the electronic nature of the N'-hydroxyamidine system. A notable strategy in medicinal chemistry involves the design and synthesis of novel hydroxyamidine derivatives as potential therapeutic agents, such as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.gov In these studies, a wide range of substituents are introduced to explore the chemical space and improve potency and selectivity. nih.gov
Table 2: Potential Derivatives of the this compound Scaffold
| Position of Substitution | Type of Substituent | Potential Impact |
| Butyl Chain (C2, C3, C4) | Alkyl, Fluoro, Hydroxyl | Altered lipophilicity, metabolic stability |
| O-Alkyl Group | Methyl, Isopropyl, Benzyl | Modified solubility, steric hindrance |
| Amidine Nitrogen | Acyl, Alkyl | Changed electronic properties, H-bonding capacity |
Note: This table presents hypothetical derivatives for the purpose of illustrating potential synthetic modifications.
Bioisosteric Replacement Strategies within N'-Hydroxyamidine Frameworks
Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the properties of a lead compound while retaining its biological activity. nih.govbenthamscience.com This involves replacing a functional group with another that has similar steric and electronic properties. drughunter.comresearchgate.net
Within the N'-hydroxyamidine framework, several bioisosteric replacements can be envisioned. The N'-hydroxyamidine group itself is often considered a bioisostere of a carboxylic acid due to its similar pKa and ability to chelate metal ions.
For example, in the development of IDO1 inhibitors, researchers have explored replacing parts of the lead molecule, which contains an N'-hydroxyamidine moiety, with other chemical groups to improve pharmacokinetic profiles. nih.gov The strategic replacement of functional groups within the N'-hydroxyamidine framework can lead to novel compounds with improved drug-like properties. benthamscience.comnih.gov
Table 3: Potential Bioisosteric Replacements for the N'-Hydroxyamidine Moiety
| Original Functional Group | Bioisosteric Replacement | Rationale |
| N'-Hydroxyamidine | Carboxylic Acid | Similar acidity and metal chelation properties |
| N'-Hydroxyamidine | Tetrazole | Mimics the acidic proton and hydrogen bonding pattern |
| Imidamide C=N bond | Oxadiazole ring | Introduces a metabolically stable, rigid linker |
| Hydroxyl Group | Thiol, Amine | Alters hydrogen bonding and electronic character |
Note: The success of a bioisosteric replacement is highly dependent on the specific molecular context and the biological target.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethoxy N Hydroxybutanimidamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise assignment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 2-ethoxy-N'-hydroxybutanimidamide would exhibit distinct signals corresponding to the different proton environments.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (ethyl) | 1.2-1.4 | Triplet | 7.0 |
| OCH₂ (ethyl) | 3.9-4.2 | Quartet | 7.0 |
| CH₃ (butyl) | 0.9-1.0 | Triplet | 7.5 |
| CH₂ (butyl, adjacent to CH₃) | 1.5-1.7 | Sextet | 7.5 |
| CH₂ (butyl, adjacent to C=N) | 2.2-2.4 | Triplet | 7.5 |
| N-OH | 9.0-10.0 | Singlet (broad) | - |
| NH₂ | 5.0-6.0 | Singlet (broad) | - |
The chemical shifts are influenced by the electronegativity of neighboring atoms and functional groups. The ethoxy group protons are expected to appear at characteristic chemical shifts, with the methylene (B1212753) protons shifted downfield due to the adjacent oxygen atom. The protons of the butyl group will show a typical upfield pattern. The hydroxyl and amine protons are expected to be broad singlets and their chemical shifts can be highly dependent on solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=N | 155-165 |
| OCH₂ (ethyl) | 65-75 |
| CH₂ (butyl, adjacent to C=N) | 30-40 |
| CH₂ (butyl) | 20-30 |
| CH₃ (ethyl) | 14-16 |
| CH₃ (butyl) | 13-15 |
The imine carbon (C=N) is expected to be the most downfield signal due to its sp² hybridization and proximity to electronegative nitrogen and oxygen atoms. The carbons of the ethoxy and butyl groups will have characteristic chemical shifts.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For example, cross-peaks would be observed between the triplet and quartet of the ethoxy group, and between the adjacent methylene groups of the butyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across the C=N-OH and C-O-C linkages. For instance, correlations between the OCH₂ protons of the ethyoxy group and the imine carbon would confirm the O-ethyl ether linkage.
Mass Spectrometry for Molecular Identity and Structural Motif Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₆H₁₄N₂O₂), the expected exact mass is approximately 146.1055 g/mol .
Predicted Mass Spectrometry Data:
Molecular Ion (M⁺): A peak corresponding to the molecular ion would be observed in the mass spectrum. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation upon ionization. Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃), the butyl group (-C₄H₉), and rearrangements involving the N'-hydroxyimidamide functionality.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of functional groups in a molecule.
Predicted IR and Raman Data for this compound:
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Technique |
| O-H (hydroxyl) | 3200-3600 (broad) | IR |
| N-H (amine) | 3100-3500 (medium) | IR |
| C-H (alkane) | 2850-3000 | IR, Raman |
| C=N (imine) | 1640-1690 | IR, Raman |
| C-O (ether) | 1050-1150 | IR |
| N-O | 900-950 | IR |
The broad O-H stretch is a characteristic feature of the hydroxyl group. The C=N stretching vibration is a key indicator of the imine functionality. The C-O stretch of the ether linkage would also be a prominent feature.
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and conformation.
As of the current literature survey, no publically available X-ray crystallographic data for this compound has been reported. The determination of its crystal structure would provide invaluable insights into its solid-state conformation, intermolecular interactions, and packing arrangement.
No Theoretical and Computational Data Currently Available for this compound
Extensive searches for theoretical and computational chemistry studies focusing specifically on the compound This compound have yielded no publicly available research data. As a result, a detailed analysis based on the requested outline of quantum chemical calculations and molecular modeling simulations cannot be provided at this time.
Scientific literature databases and computational chemistry resources show no specific entries for Density Functional Theory (DFT) studies, ab initio calculations, or molecular dynamics simulations performed on this compound. Consequently, information regarding its conformational preferences, energetics, electronic structure, reactivity, reaction pathways, and dynamic behavior in solution is not available in the current body of scientific literature.
It is important to distinguish this compound from structurally different molecules that may have similar names. For instance, computational data is available for "2-ethoxy-N'-hydroxybenzenecarboximidamide," a distinct molecule containing a benzene (B151609) ring, which should not be confused with the butane-based structure of the requested compound.
Without foundational research and published studies, any attempt to generate the specific theoretical and computational details as per the user's request would be speculative and lack the required scientific accuracy and citation. Further research and computational studies would need to be conducted by the scientific community to generate the data necessary to fulfill such a detailed request.
Theoretical and Computational Chemistry Approaches to 2 Ethoxy N Hydroxybutanimidamide
Computational Studies on Molecular Interactions and Structure-Reactivity Relationships
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.govcapes.gov.br This method is crucial for understanding the intermolecular interactions that stabilize the ligand-receptor complex, which is fundamental for structure-based drug design.
In the context of N'-hydroxyamidines, docking studies have been pivotal in identifying and optimizing these compounds as inhibitors of various enzymes. For instance, research on N'-hydroxyamidine derivatives as inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), a key therapeutic target, has utilized molecular docking to elucidate their binding modes. nih.gov These studies have revealed that the N'-hydroxyamidine moiety is critical for the inhibitory activity, primarily through its interaction with the heme iron atom within the enzyme's active site. nih.gov
While specific docking data for 2-ethoxy-N'-hydroxybutanimidamide is not extensively published, the principles derived from studies on analogous N'-hydroxyamidines can be extrapolated. The ethoxy group and the butanimidamide (B92998) backbone would be expected to influence the compound's conformation and its potential for hydrophobic and van der Waals interactions within the binding pocket of a target macromolecule. The table below summarizes typical interactions observed in docking studies of N'-hydroxyamidine derivatives with protein targets.
Table 1: Summary of Key Intermolecular Interactions in Ligand-Macromolecule Docking of N'-Hydroxyamidines
| Interaction Type | Ligand Moiety | Receptor Residue/Component | Significance |
|---|---|---|---|
| Dative Bond | Deprotonated N-hydroxyamidine Oxygen | Heme Iron (Fe²⁺) | Primary interaction for enzyme inhibition. nih.gov |
| Hydrogen Bond | N-hydroxyamidine, other functional groups | Arginine (Arg), Serine (Ser) | Stabilizes ligand orientation. nih.gov |
| π-π Stacking | Aromatic rings (if present) | Tyrosine (Tyr), Phenylalanine (Phe) | Contributes to binding affinity. nih.gov |
| Cation-π Interaction | Aromatic rings (if present) | Arginine (Arg) | Enhances molecular recognition and binding. nih.gov |
Quantitative Structure-Reactivity/Binding Relationship (QSRBR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies that aim to correlate the chemical structure of a series of compounds with their reactivity or biological activity. nih.govnih.gov These models are typically expressed as mathematical equations that relate physicochemical, steric, and electronic properties (descriptors) of the molecules to an observed outcome. nih.gov
For N'-hydroxyamidines, QSRBR studies can be employed to understand how variations in their structure, such as the nature of the alkyl or aryl substituents, affect their binding affinity to a target or their chemical reactivity. The development of a robust QSRBR model involves several steps: selecting a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each compound, and then using statistical methods to build and validate a predictive model. chemrxiv.org
The descriptors used in these analyses can range from simple properties like molecular weight and logP to more complex quantum chemical parameters such as orbital energies (HOMO, LUMO) and electrostatic potentials. The goal is to create a statistically significant model, often characterized by a high squared correlation coefficient (R²) and a high predictive ability, indicated by the cross-validated correlation coefficient (Q²). nih.gov
The table below illustrates the types of descriptors and statistical parameters that are central to a QSRBR/QSAR analysis of N'-hydroxyamidines.
Table 2: Components of a Typical QSRBR/QSAR Analysis for N'-Hydroxyamidine Derivatives
| Component | Description | Example | Purpose in the Model |
|---|---|---|---|
| Dependent Variable | The measured biological activity or reactivity. | IC₅₀, Ki, binding affinity | The property to be predicted by the model. |
| Independent Variables (Descriptors) | Calculated properties of the molecules. | ||
| Physicochemical Descriptors | Properties related to hydrophobicity, size, etc. | LogP, Molecular Weight, Molar Refractivity | To model how solubility and size affect activity. nih.gov |
| Electronic Descriptors | Properties related to the electronic distribution. | Dipole Moment, Partial Charges, HOMO/LUMO energies | To model how electronic character influences interactions and reactivity. chemrxiv.org |
| Steric/Topological Descriptors | Properties related to the 3D shape and connectivity. | Molecular Surface Area, Shape Indices | To model how the size and shape of the molecule affect its fit into a binding site. nih.gov |
| Statistical Method | The algorithm used to create the model. | Partial Least Squares (PLS), Multiple Linear Regression (MLR) | To establish the mathematical relationship between descriptors and activity. nih.govchemrxiv.org |
| Validation Metrics | Statistical measures of the model's quality. | R² (Coefficient of Determination), Q² (Cross-validated R²), RMSE (Root Mean Square Error) | To assess the goodness-of-fit and predictive power of the model. nih.gov |
Through these computational approaches, a deeper understanding of the structure-function relationships of N'-hydroxyamidines can be achieved, guiding the design of new derivatives with potentially enhanced properties.
Role in Advanced Organic Synthesis and Chemical Research Applications
2-ethoxy-N'-hydroxybutanimidamide as a Key Intermediate in Multi-Step Organic Synthesis
There is no published information detailing the use of this compound as a key intermediate in any multi-step organic synthesis.
Development of Novel Reagents and Methodologies Based on the N'-Hydroxyamidine Moiety
While the N'-hydroxyamidine moiety is of significant interest in medicinal chemistry for developing inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), there are no studies specifically utilizing this compound for this purpose. acs.orgnih.govnih.gov Research in this area focuses on various derivatives, but not the specific butanimidamide (B92998) requested. acs.orgnih.govnih.gov
Contributions to Analytical Chemistry Methodologies
No literature exists that describes the application of this compound in analytical chemistry.
The N'-hydroxyamidine functional group, in a broader context, is known to be a potential chelating agent for metal ions. sphinxsai.com However, there are no specific studies on the chelation behavior or metal ion complexation of this compound.
There is no information available regarding the use of this compound or closely related N'-hydroxyamidine derivatives in extraction processes.
Exploration in Materials Science through Amidine-Containing Architectures
The amidine functional group is explored in materials science for applications such as CO2 capture. digitellinc.comfigshare.com However, there are no specific research findings on the incorporation of this compound into any material architectures.
Future Prospects and Emerging Research Frontiers for 2 Ethoxy N Hydroxybutanimidamide Research
Exploration of Unconventional Synthetic Strategies
The development of novel, efficient, and sustainable synthetic methods is paramount. Researchers are looking beyond traditional batch chemistry to explore alternative energy sources and reaction conditions to construct the N'-hydroxyamidine core.
Electrosynthesis is emerging as a powerful and sustainable tool for key chemical transformations, including the formation of amide and amidine functionalities. researchgate.net By using electricity as a "traceless" reagent, electrochemical methods can often avoid the need for harsh chemical oxidants or activating agents, leading to cleaner reaction profiles and milder conditions. researchgate.netnih.gov
Future research could focus on developing a direct electrochemical approach for the synthesis of 2-ethoxy-N'-hydroxybutanimidamide. This might involve the anodic oxidation of a suitable precursor to generate a reactive intermediate, such as an amidinyl radical, which can then be trapped by hydroxylamine (B1172632) or a derivative. nih.gov For instance, a process analogous to the electrochemical amidation of aldehydes, which proceeds through the oxidation of an intermediate hydrazone, could be adapted for N'-hydroxyamidine synthesis. researchgate.net The key challenge lies in controlling the electrode potential to selectively form the desired C-N bond without over-oxidation or undesirable side reactions. The combination of photochemistry and electrochemistry also presents a novel avenue for exploration. nih.gov
Table 1: Potential Electrochemical Approaches for N'-Hydroxyamidine Synthesis
| Electrochemical Strategy | Proposed Mechanism | Potential Advantages |
| Anodic Oxidation of Amidoximes | Direct oxidation to form amidinyl radicals for coupling reactions. | Atom-economical, avoids external oxidants. |
| Mediated Electrolysis | Use of a redox mediator (e.g., N-hydroxyphthalimide) to facilitate the reaction at a lower potential. | Increased selectivity and efficiency. researchgate.net |
| Cathodic Reduction of Precursors | Reduction of a suitable nitro or oxime precursor followed by intramolecular cyclization or intermolecular coupling. | Access to different synthetic pathways. nih.gov |
Mechanochemistry, which uses mechanical energy from grinding or milling to induce chemical reactions, offers a green and efficient alternative to solvent-based synthesis. nih.gov These reactions are typically performed in the solid state or with minimal solvent, leading to significantly reduced waste, accelerated reaction rates, and sometimes novel product selectivity compared to solution-phase methods. nih.gov
The synthesis of amides via mechanochemical ball milling of esters with reagents like calcium nitride has been successfully demonstrated, proving its compatibility with various functional groups and its applicability to active pharmaceutical ingredient (API) synthesis. nih.gov Adapting this strategy for this compound could involve milling an appropriate imidate ester with hydroxylamine or its salt. This solvent-free approach would be particularly advantageous for large-scale production, minimizing environmental impact and potentially simplifying product isolation. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Experimentation
The integration of continuous-flow synthesis with automated high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of reactions involving N'-hydroxyamidines. morressier.comyoutube.com Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters like temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. mdpi.com
When combined with HTE platforms, which allow for hundreds or thousands of experiments to be run in parallel on a microscale, this technology enables the rapid screening of a vast array of reaction conditions (e.g., catalysts, solvents, temperatures, reagent ratios). morressier.comnih.gov This is particularly valuable for accelerating the 'design-synthesis-test' cycle in medicinal chemistry. youtube.com For this compound and its analogues, this integrated approach could be used to:
Rapidly identify optimal conditions for its synthesis. morressier.com
Quickly generate a library of derivatives for structure-activity relationship (SAR) studies. nih.gov
Enable the scale-up of photochemical or electrochemical reactions, which are often difficult to scale in traditional batch reactors. nih.govyoutube.com
An efficient continuous-flow synthesis for N-arylhydroxylamines using a Pt/C catalyst has already been developed, demonstrating the power of this technology for producing related compounds with high selectivity and yield. mdpi.com
Development of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
To fully leverage the advantages of flow chemistry and to gain deeper mechanistic insight into the synthesis of N'-hydroxyamidines, the development of advanced in-line analytical techniques is crucial. Real-time monitoring allows for immediate feedback on reaction performance, enabling rapid optimization and ensuring process stability.
Spectroscopic methods such as Raman, Near-Infrared (NIR), and UV/Vis are well-suited for on-line monitoring as they are non-destructive and can be implemented using fiber-optic probes inserted directly into the reactor or flow stream. mdpi.com
Raman and IR Spectroscopy: These techniques provide detailed molecular-level information by probing the vibrational modes of molecules. mdpi.com They can be used to track the consumption of reactants and the formation of this compound and any byproducts in real time.
UV/Vis Spectroscopy: While providing less structural detail than Raman or IR, UV/Vis is a cost-effective method for monitoring the concentration of chromophoric species in the reaction mixture. mdpi.com
Chemometrics: The large datasets generated by these spectroscopic techniques can be analyzed using chemometric methods (e.g., partial least squares regression) to build predictive models that correlate spectral data with critical quality attributes like concentration and purity. mdpi.com
Table 2: Comparison of Spectroscopic Probes for In-line Reaction Monitoring
| Technique | Information Provided | Advantages | Limitations |
| Raman Spectroscopy | Molecular vibrational modes (fingerprint) | High specificity, suitable for aqueous and non-aqueous systems, non-destructive. mdpi.com | Can be affected by fluorescence, weaker signal than IR. |
| Mid-Infrared (MIR) | Fundamental vibrational modes | Rich structural information, high sensitivity. mdpi.com | Water absorption can be problematic, probes can be expensive. |
| Near-Infrared (NIR) | Overtone and combination bands | Deep sample penetration, robust probes, suitable for solid and liquid samples. mdpi.com | Complex spectra, requires chemometric modeling. |
| UV/Vis Spectroscopy | Electronic transitions | Simple, low cost, good for quantitative analysis of chromophores. mdpi.com | Lacks structural detail, limited to UV-active species. mdpi.com |
Computational Design and Virtual Screening of Novel N'-Hydroxyamidine Scaffolds
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For the N'-hydroxyamidine class of compounds, computational methods can guide the design of new molecules with enhanced properties and predict their behavior, thereby prioritizing synthetic efforts.
Structure-based virtual screening is a powerful technique to identify novel compounds that could bind to a specific biological target, such as an enzyme or receptor. nih.govnih.gov If this compound is identified as a hit in a biological screen, its binding mode can be predicted using molecular docking. This information can then be used to build a pharmacophore model, which defines the essential spatial arrangement of features required for activity. mdpi.com This model can then be used to screen large virtual libraries of compounds to identify new and diverse N'-hydroxyamidine scaffolds with a higher probability of being active. nih.gov
Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-target complex, providing insights into binding stability and the role of specific interactions, such as the crucial bond that can form between the N'-hydroxyamidine oxygen and a metal center (e.g., heme iron) in an enzyme active site. nih.govnih.gov
Interdisciplinary Research with Related Chemical Disciplines (e.g., supramolecular chemistry, organometallic chemistry)
The future of research on this compound will benefit significantly from collaborations with adjacent chemical fields. The unique electronic and structural features of the N'-hydroxyamidine group make it an attractive building block for more complex molecular architectures.
Supramolecular Chemistry: The hydrogen bonding capabilities of the N'-hydroxyamidine moiety can be exploited to construct well-defined supramolecular assemblies, such as gels, liquid crystals, or functional polymers. Interdisciplinary studies could explore the incorporation of these units into larger structures, like poly(4-vinylpyridine), to create new materials for applications in catalysis or sensing. kuleuven.be
Organometallic Chemistry: The ability of the N'-hydroxyamidine group to chelate metal ions is well-documented and critical to its biological activity in certain contexts. nih.gov This property can be harnessed to create novel organometallic complexes. For example, research into Fe-complexed hydrazidine derivatives for use as environmentally friendly dyes highlights the potential of related nitrogen-containing ligands in materials science. researchgate.net Exploring the coordination of this compound with various transition metals could lead to new catalysts, magnetic materials, or therapeutic agents.
Q & A
Q. What are the optimal synthetic routes and purification methods for 2-ethoxy-N'-hydroxybutanimidamide?
- Methodological Answer: The synthesis of this compound can be optimized by exploring hydroxylamine derivatives as intermediates, analogous to protocols for structurally related compounds. For instance, hydroxyl-containing analogs (e.g., hydroxamic acids) are synthesized via condensation reactions under controlled pH and temperature . Purification typically involves recrystallization or column chromatography, with solvent selection (e.g., ethanol/water mixtures) critical for yield optimization. Reaction parameters such as catalyst type (e.g., acidic/basic conditions) and stoichiometric ratios should be systematically varied to minimize byproducts .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer: A combination of spectroscopic and chromatographic methods ensures robust characterization:
- UV-Vis Spectroscopy : Determine λmax to confirm electronic transitions, as seen in analogs with λmax ≈255 nm for hydroxylamine derivatives .
- NMR/MS : Use -/-NMR to resolve ethoxy and hydroxyimino groups, and high-resolution mass spectrometry (HRMS) to verify molecular weight.
- HPLC : Assess purity ≥98% via reverse-phase chromatography with standards calibrated using NIST reference data .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer: Store the compound at -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation of the hydroxyimino group. Stability studies on similar compounds suggest a shelf life ≥5 years under these conditions. Prior to use, confirm integrity via TLC or HPLC .
Advanced Research Questions
Q. What are the potential applications of this compound in medicinal chemistry?
- Methodological Answer: The hydroxyimino moiety suggests utility as a chelating agent or enzyme inhibitor. For example, hydroxamic acid derivatives are explored for metal-binding (e.g., iron chelation in antimicrobial agents) or as histone deacetylase (HDAC) inhibitors . Design structure-activity relationship (SAR) studies by modifying the ethoxy chain length or substituting the butanimidamide backbone to evaluate bioactivity. Use in vitro assays (e.g., enzyme inhibition kinetics) paired with molecular docking simulations to identify target interactions .
Q. How can researchers resolve contradictions in experimental data for this compound’s reactivity or bioactivity?
- Methodological Answer: Data discrepancies often arise from variability in experimental conditions (e.g., solvent polarity, temperature). Address this by:
- Replicating experiments under standardized protocols.
- Applying statistical tests (e.g., ANOVA) to assess significance of observed differences .
- Cross-validating results with orthogonal techniques (e.g., comparing kinetic data from UV-Vis and LC-MS).
Peer consultation and literature benchmarking (e.g., NIST databases) are critical for contextualizing findings .
Q. What strategies are recommended for studying interactions between this compound and biological targets?
- Methodological Answer: Employ a multi-disciplinary approach:
- Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
- Cellular Models : Test cytotoxicity and uptake in cell lines (e.g., HEK293) using fluorescence tagging.
- Computational Modeling : Perform molecular dynamics simulations to predict binding modes and optimize lead compounds .
Document all parameters (e.g., buffer composition, cell passage number) to ensure reproducibility .
Data Presentation and Analysis Guidelines
- Tabular Data : Include error margins and statistical significance (e.g., p-values) for bioactivity assays.
- Graphical Standards : Use SI units and label axes clearly (e.g., "Concentration (μM)" vs. "Inhibition (%)").
- Critical Evaluation : Discuss limitations (e.g., solubility issues) and propose refinements for future studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
